molecular formula C11H12BrNO3 B11752286 Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B11752286
M. Wt: 286.12 g/mol
InChI Key: SGYSESBLMURYOL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a carboxylate ester group

Preparation Methods

The synthesis of Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.

    Bromination: The next step involves the bromination of the benzoxazine ring. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the functional groups present in the molecule.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets within cells. For example, in cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can be compared with other benzoxazine derivatives, such as:

Biological Activity

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H10_{10}BrN O3_3
  • Molecular Weight : 272.10 g/mol
  • CAS Number : 1016501-09-9

The structure features a bromine atom at the 5-position and a methyl group at the 4-position of the benzo[b][1,4]oxazine ring system, which contributes to its distinct chemical behavior and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Cytochrome P450 Inhibition : Research suggests that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, indicating potential implications for pharmacokinetics and drug interactions .
  • Membrane Penetration : The compound's ability to penetrate biological membranes suggests it may have pharmacological applications, particularly in drug delivery systems.
  • Interaction with Biological Targets : Interaction studies show that this compound may engage with various enzymes and receptors involved in metabolic pathways. These interactions could provide insights into its therapeutic potential and side effects.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarityUnique Features
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate758684-29-60.97Lacks bromine substitution
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate121591-81-90.96Different carboxyl position
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate1190198-13-00.92Indole core instead of oxazine
Methyl 4-amino-3-isopropoxybenzoate681465-85-00.86Contains an amino group
Ethyl 4-amino-3-methoxybenzoate73368-41-90.86Ethyl instead of methyl

This table illustrates the diversity within this chemical class while emphasizing the distinctive features of this compound due to its specific substitutions and structural characteristics.

Study on Cytochrome P450 Inhibition

A study conducted on various benzoxazine derivatives highlighted the inhibitory effects on cytochrome P450 enzymes. Methyl 5-bromo-4-methyl derivative showed significant inhibition against CYP1A2 in vitro assays. This suggests potential applications in modulating drug metabolism .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 5-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C11H12BrNO3/c1-13-3-4-16-9-6-7(11(14)15-2)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3

InChI Key

SGYSESBLMURYOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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